molecular formula C10H9NO B137185 4-Formyl-3,5-dimethylbenzonitrile CAS No. 157870-16-1

4-Formyl-3,5-dimethylbenzonitrile

Cat. No.: B137185
CAS No.: 157870-16-1
M. Wt: 159.18 g/mol
InChI Key: AMPDZSUBLMJJHS-UHFFFAOYSA-N
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Description

4-Formyl-3,5-dimethylbenzonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research has shown that derivatives of 4-Formyl-3,5-dimethylbenzonitrile, such as 4-aminobenzonitrile and 4-amino-3,5-dimethylbenzonitrile, are significant in studying crystal packing and structure. These compounds demonstrate interesting properties like the pyramidal character of the amino N atom and specific out-of-plane displacements in their molecular structures (Heine et al., 1994).

Molecular Structure and Spectral Analysis

The synthesis and structural analysis of compounds related to this compound have been an area of interest. For instance, studies on ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, synthesized from ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, highlight the importance of spectroscopic methods like FT-IR, NMR, and UV–Vis in understanding these compounds (Singh et al., 2013).

Fluorescence and Charge Transfer Studies

The fluorescence properties of related compounds, such as 4-(Diisopropylamino)benzonitrile and 4-(dimethylamino)benzonitrile, have been investigated to understand their charge transfer states and non-radiative decay channels in isolated molecules. This research provides insights into the electronic properties of these molecules (Daum et al., 2001).

Synthesis and Application in Solid-Phase Synthesis

This compound derivatives are key intermediates in synthesizing various linkers and resins used in solid-phase synthesis. Their utility in preparing peptides and non-peptides has been demonstrated, highlighting their role in synthetic chemistry (Jin et al., 2001).

Phototransposition and Photoaddition Studies

Studies on the phototransposition and photoaddition in compounds related to this compound provide valuable information on their photochemical reactivity and potential applications in organic synthesis (Howell et al., 2000).

Steric Effects in Aryl Radical Reactions

Research into the steric effects of aryl radicals on surfaces, using compounds like 3,5-dimethylbenzonitrile, has contributed to our understanding of surface chemistry and electrografting reactions, demonstrating the impact of molecular structure on reactivity (Combellas et al., 2009).

Safety and Hazards

The safety information for “4-Formyl-3,5-dimethylbenzonitrile” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation . Appropriate precautions should be taken while handling this compound .

Properties

IUPAC Name

4-formyl-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-9(5-11)4-8(2)10(7)6-12/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPDZSUBLMJJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157870-16-1
Record name 4-formyl-3,5-dimethylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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